molecular formula C6H4ClF2N B8735779 4-Chloro-3-(difluoromethyl)pyridine

4-Chloro-3-(difluoromethyl)pyridine

Cat. No.: B8735779
M. Wt: 163.55 g/mol
InChI Key: BYODZRQACRNCHQ-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethyl)pyridine (CAS: 1806761-52-3) is a halogenated and fluorinated pyridine derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.56 g/mol . Its structure features a chlorine atom at the 4-position and a difluoromethyl (-CF₂H) group at the 3-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the unique electronic and steric effects imparted by its substituents. The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the chlorine atom contributes to electrophilic reactivity .

Properties

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

4-chloro-3-(difluoromethyl)pyridine

InChI

InChI=1S/C6H4ClF2N/c7-5-1-2-10-3-4(5)6(8)9/h1-3,6H

InChI Key

BYODZRQACRNCHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

4-Chloro-3-(trifluoromethyl)pyridine
  • Molecular Formula : C₆H₃ClF₃N
  • Molecular Weight : 181.55 g/mol
  • Key Differences : Replaces the -CF₂H group with a stronger electron-withdrawing trifluoromethyl (-CF₃) group.
  • Properties : The -CF₃ group increases lipophilicity and metabolic resistance compared to -CF₂H, making it prevalent in agrochemicals (e.g., herbicides and insecticides) .
  • Market Data : Global production capacity in 2025 is projected to exceed 500 metric tons, driven by demand in crop protection .
2-Chloro-3-(trifluoromethyl)pyridine
  • Molecular Formula : C₆H₃ClF₃N
  • Molecular Weight : 181.55 g/mol
  • Key Differences : Chlorine at position 2 instead of 4.
  • Impact : Altered substitution pattern affects binding to biological targets. For example, this compound is a key intermediate in kinase inhibitors due to its optimized steric profile .
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine
  • Molecular Formula : C₇H₄Cl₂F₃N
  • Molecular Weight : 238.02 g/mol
  • Key Differences : Additional chloromethyl (-CH₂Cl) group at position 2.
  • Applications : Used in cross-coupling reactions to synthesize polyhalogenated bioactive molecules .

Extended Ring Systems

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine
  • Molecular Formula : C₉H₅ClF₂N₃
  • Molecular Weight : 228.61 g/mol
  • Key Differences : Incorporates a pyrido-pyrimidine fused ring system.
  • Properties : Enhanced π-stacking capability improves interactions with DNA/RNA targets, making it relevant in antiviral research .
4-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
  • Molecular Formula : C₇H₃ClF₃N₃
  • Molecular Weight : 221.57 g/mol
  • Key Differences : Contains an imidazo-pyridine scaffold.

Functional Group Modifications

Methyl 4-Chloro-3-(difluoromethyl)pyridine-2-carboxylate
  • Molecular Formula: C₈H₆ClF₂NO₂
  • Molecular Weight : 221.59 g/mol
  • Key Differences : Addition of a methyl carboxylate group at position 2.
  • Impact: Improves solubility in polar solvents (e.g., DMSO or ethanol), facilitating formulation in drug delivery systems .

Electronic Effects of Fluorinated Groups

  • Difluoromethyl (-CF₂H) : Moderately electron-withdrawing (σₚ = 0.43), offering a balance between reactivity and stability. Ideal for drugs requiring controlled metabolic oxidation .
  • Trifluoromethyl (-CF₃) : Stronger electron-withdrawing effect (σₚ = 0.54), enhancing resistance to enzymatic degradation but reducing nucleophilic substitution reactivity .

Melting Points and Solubility

  • 4-Chloro-3-(trifluoromethyl)pyridine : Higher melting point (~180°C) owing to increased molecular symmetry .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Applications
This compound C₆H₄ClF₂N 163.56 Cl (4), -CF₂H (3) Drug intermediates
4-Chloro-3-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 Cl (4), -CF₃ (3) Agrochemicals
2-Chloro-3-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 Cl (2), -CF₃ (3) Kinase inhibitors
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine C₉H₅ClF₂N₃ 228.61 Cl (4), -CF₂H (2), fused ring Antiviral research

Table 2: Fluorinated Group Impact

Group σₚ (Hammett) Metabolic Stability Common Applications
-CF₂H 0.43 Moderate CNS drugs, antifungals
-CF₃ 0.54 High Agrochemicals, antivirals
-CH₃ -0.17 Low Solubility modifiers

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